2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
Overview
Description
Synthesis Analysis
The synthesis of 2,2,2-trifluoroacetimidoyl chloride derivatives, including 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl chloride, involves a one-pot reaction from primary aromatic amines and trifluoroacetic acid. This process yields a variety of 2,2,2-trifluoroacetimidoyl chlorides with good efficiency and under relatively mild conditions (Darehkordi et al., 2005). Another method reported involves the generation of trifluoroacetimidoyl chlorides from a mixture of trifluoroacetic acid and a primary amine, heated in the presence of triphenylphosphine and triethylamine, yielding high product yields (Tamura et al., 1993).
Molecular Structure Analysis
The molecular structure of compounds similar to 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl chloride has been analyzed through various spectroscopic methods. These studies reveal the compound's ability to form stable structures due to intramolecular interactions and the presence of trifluoromethyl groups contributing to its unique properties. Although specific studies on 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl chloride's structure were not found, related research indicates the importance of trifluoromethyl groups in stabilizing molecular structures (Hidalgo et al., 2012).
Chemical Reactions and Properties
Trifluoroacetimidoyl chlorides are reactive intermediates in various chemical reactions. For example, they can be used in the synthesis of glycosyl triflates from thioglycosides, demonstrating their utility in carbohydrate chemistry (Crich & Smith, 2000). Furthermore, they serve as key intermediates in the synthesis of complex molecules, such as benzo-fused eight-membered rings via cycloaddition reactions (Zhang et al., 2014).
Scientific Research Applications
Xanthate Transfer
It is used for xanthate transfer to various trifluoromethylamines (Gagosz & Zard, 2006).
Synthesis of Fluorobenzopyran-4(2)-ones
This compound plays a role in the synthesis of fluorobenzopyran-4(2)-ones (Kisil, Burgart, Saloutin, & Chupakhin, 2001).
Building Blocks for Heterocycles
It is valuable as a synthetic block and a promising precursor for CF3-containing heterocycles (Uneyama, Sugimoto, Morimoto, Yamashita, & Kobayashi, 1991).
Synthesis of Halides
It's used in the synthesis of trifluoroacetimidoyl bromides and imidoyl iodides (Tamura, Mizukami, Maeda, Watanabe, & Uneyama, 1993).
New Indole Derivatives
This compound is involved in synthesizing new trifluoromethylated indole derivatives (Darehkordi, Rahmani, & Hashemi, 2013).
Synthesis of Quinazolin-4(3H)-imines
It is used in the one-pot synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-imines (Ge, Zhu, Xu, & Ji, 2022).
Preparation of Derivatives
2,2,2-trifluoroacetimidoyl chloride derivatives can be prepared from primary aromatic amines and trifluoroacetic acid (Darehkordi, Khabazzadeh, & Saidi, 2005).
Safety And Hazards
properties
IUPAC Name |
2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO/c1-15-7-4-2-6(3-5-7)14-8(10)9(11,12)13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRVADWNFWYATJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride | |
CAS RN |
75999-66-5 | |
Record name | 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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